molecular formula C19H21N5S B6436141 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole CAS No. 2548994-01-8

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B6436141
CAS No.: 2548994-01-8
M. Wt: 351.5 g/mol
InChI Key: VLTHMUSILMYUSZ-UHFFFAOYSA-N
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Description

2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked via a piperazine moiety to a substituted pyrimidine ring. Benzothiazole derivatives are widely studied for antimicrobial, anticancer, and antiviral properties due to their ability to mimic bioisosteres in biological systems .

Properties

IUPAC Name

2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-22-15-4-2-3-5-17(15)25-19/h2-5,12,14H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTHMUSILMYUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C20H28N6S
  • Molecular Weight: 352.5 g/mol
  • IUPAC Name: 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

The compound features a benzothiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The piperazine and pyrimidine moieties are believed to facilitate binding to specific receptors and enzymes, modulating their activity and leading to therapeutic effects.

Biological Activity Overview

The biological activities associated with 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole include:

  • Anticancer Activity
    • Studies have indicated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound's structure suggests potential inhibition of tumor growth by targeting cancer cell proliferation pathways.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Its structural components may enhance its ability to penetrate bacterial membranes, leading to effective bacterial inhibition.
  • Neuropharmacological Effects
    • Research indicates that compounds with similar structures can act as central nervous system modulators, potentially impacting neurotransmitter systems involved in anxiety and depression.

Anticancer Studies

A study published in Cancer Research evaluated the efficacy of benzothiazole derivatives against human cancer cell lines. The results demonstrated that compounds similar to 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole exhibited IC50 values in the micromolar range against breast cancer (MCF7) and colon cancer (HCT116) cell lines .

Cell LineIC50 (µM)Reference
MCF712.5
HCT11615.0
HeLa10.0

Antimicrobial Studies

In vitro studies have shown that the compound displays significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both strains .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Bacillus subtilis32

Neuropharmacological Effects

Research on related compounds indicates potential neuroprotective effects, suggesting that they may inhibit pathways involved in neurodegeneration. For instance, a study highlighted the ability of similar benzothiazole derivatives to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease .

Scientific Research Applications

Research indicates that this compound possesses significant biological activities, including:

Anticancer Activity

Studies have shown that 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated its ability to inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole compounds showed promising activity against multidrug-resistant cancer cells, suggesting that this compound could be a lead structure for developing new anticancer agents .

Neuropharmacological Applications

The compound has been investigated for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating neurodegenerative disorders.

Case Study:
In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced dopaminergic neuron loss, highlighting its potential as a neuroprotective agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its efficacy. Modifications at various positions on the benzothiazole and piperazine moieties have been explored to enhance potency and selectivity.

ModificationObserved Effect
Alkyl substitutionsIncreased lipophilicity and cellular uptake
Halogen substitutionsEnhanced receptor binding affinity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Biological Activity Reference
2-[4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole Benzothiazole 4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazine Hypothesized antimicrobial (based on benzothiazole analogs) -
2-[4-(Pyrrolidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ2) Benzothiazole 4-(Pyrrolidin-1-yl)but-2-yn-1-yl Antifungal (C. albicans MIC: 15.62 µg/ml)
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) Benzothiazole 4-(Azepan-1-yl)but-2-yn-1-yl Antifungal (C. albicans MIC: 15.62 µg/ml)
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine Pyridazine 4-[3-(4-Chlorophenoxy)propyl]piperazine Anti-inotropic, antiplatelet aggregation, antibacterial, antiviral
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolopyrimidine p-Tolyl, imino group Structural isomerism studies (no explicit activity reported)

Key Observations:

Core Heterocycle Influence :

  • Benzothiazole vs. Pyridazine/Pyrazolopyrimidine : The benzothiazole core in the target compound and BZ2/BZ5 is associated with antifungal activity, while pyridazine derivatives (e.g., in ) exhibit broader activities, including antiviral effects. Pyrazolopyrimidines () focus on structural isomerism rather than direct pharmacological action.

Piperazine Substituent Effects: Alkyne vs. Pyrimidine Linkers: BZ2/BZ5 feature alkyne-linked pyrrolidine/azepane groups, which may enhance membrane permeability due to linearity and rigidity. Chlorophenoxy vs. Cyclopropyl Groups: The pyridazine derivative in includes a chlorophenoxypropyl chain on piperazine, contributing to antiplatelet activity, whereas the cyclopropyl group in the target compound may improve metabolic stability.

Antimicrobial Activity Trends :

  • Benzothiazole derivatives with bulkier substituents (e.g., BZ2/BZ5) show antifungal activity, suggesting that the target compound’s pyrimidine-piperazine motif could similarly target fungal enzymes like CYP51. However, pyridazine-piperazine compounds () demonstrate antibacterial effects, highlighting core-dependent target specificity.

Preparation Methods

Table 1: Optimization of Pyrimidine-Piperazine Coupling

ReactantSolventBaseTemp (°C)Time (h)Yield (%)
1-(2-Hydroxyethyl)piperazineDichloromethaneTriethylamine302.589.8
Piperazine1,4-DioxaneDIPEA1001639
2-Piperazin-1-yl-ethanolDichloromethaneNone202085

The choice of base and solvent critically impacts reactivity. Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity, while bulky bases like DIPEA (N,N-diisopropylethylamine) improve regioselectivity.

Introduction of the Cyclopropyl Group

The cyclopropane ring is introduced via cross-coupling or cyclopropanation . While direct methods are sparsely documented, analogous protocols suggest using cyclopropylboronic acid in a Suzuki-Miyaura coupling with a halogenated pyrimidine intermediate. For instance, replacing the chloro group in 2-(4-(6-chloro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol with cyclopropyl requires:

  • Catalyst : Pd(PPh3)4 or PdCl2(dppf)

  • Base : K2CO3 or Cs2CO3

  • Solvent : DMF/H2O (9:1) at 80°C for 12 hours.

This step demands careful optimization to prevent ring-opening side reactions.

Final Coupling of Benzothiazole and Pyrimidine-Piperazine

The benzothiazole and pyrimidine-piperazine segments are conjugated via a Buchwald-Hartwig amination or SNAr . A reported protocol uses palladium acetate and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in toluene under reflux to couple 2-aminobenzothiazole with the pyrimidine-piperazine intermediate.

Table 2: Coupling Reaction Parameters

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)2/BINAP/Cs2CO3Toluene1101675.2
CuI/1,10-PhenanthrolineDMSO1002462

The palladium-catalyzed system achieves higher yields due to superior functional group tolerance and milder conditions.

Purification and Characterization

Crude product purification involves column chromatography (silica gel, eluent: MeOH/DCM) or recrystallization from ethanol/water mixtures. Final characterization employs:

  • 1H/13C NMR : To confirm regiochemistry and cyclopropane integrity.

  • HPLC : Purity >97.5%.

  • Elemental Analysis : Matching calculated and observed C/H/N ratios .

Q & A

Q. Characterization :

  • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and benzothiazole moieties (e.g., integration ratios for cyclopropyl protons, piperazine NH signals) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
  • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C, H, N, S values .

Which in vitro biological screening protocols are recommended for assessing the antimicrobial activity of this compound?

Basic Research Focus
Standard protocols include:

  • Antibacterial Assays :
    • Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains are cultured in Mueller-Hinton broth. Minimum inhibitory concentration (MIC) is determined via broth microdilution (CLSI guidelines) .
  • Antifungal Assays :
    • Yeast strains (Candida albicans, Saccharomyces cerevisiae) are tested using agar dilution methods, with activity quantified by zone-of-inhibition measurements .
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.

How can molecular docking studies be designed to predict the binding interactions of this compound with bacterial targets?

Advanced Research Focus
Methodology :

  • Target Selection : Prioritize enzymes critical to bacterial survival (e.g., DNA gyrase, dihydrofolate reductase) based on structural homology to known inhibitors .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Optimize protonation states (at physiological pH) and generate grid boxes around active sites .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., PDB: 1KZN for E. coli gyrase) to assess binding mode accuracy. Key interactions (hydrogen bonds with Ser84, hydrophobic contacts with cyclopropyl groups) should align with experimental SAR data .

What strategies are effective in resolving contradictions in biological activity data across different studies?

Advanced Research Focus
Approaches :

  • Orthogonal Assays : Confirm MIC results with time-kill kinetics or biofilm inhibition assays to rule out false positives/negatives .
  • Structural Reanalysis : Verify compound integrity via LC-MS and DSC (differential scanning calorimetry) to detect batch-dependent impurities or polymorphic forms .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyridazine derivatives with piperazine linkers) to identify trends in substituent effects .

Example : Discrepancies in antifungal activity may arise from variations in solvent (DMSO vs. water) affecting compound solubility. Use standardized DMSO concentrations (<1% v/v) to minimize artifacts .

How can structure-activity relationship (SAR) studies guide the optimization of this compound's pharmacological profile?

Advanced Research Focus
Key Modifications :

  • Piperazine Substituents : Replace cyclopropyl with bulkier groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions with target enzymes. Evidence shows 4-chlorophenyl analogs improve MIC values by 4-fold against S. aureus .
  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to stabilize π-π stacking with aromatic residues in bacterial topoisomerases .
  • Linker Optimization : Shorten alkyl chains (from propyl to methyl) to reduce conformational flexibility and improve binding entropy .

Validation : Synthesize 5-10 derivatives and profile via in vitro assays and ADMET predictions (e.g., cytochrome P450 inhibition, plasma protein binding) .

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